N-(8-chloroquinolin-5-yl)prop-2-enamide
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Overview
Description
N-(8-chloroquinolin-5-yl)prop-2-enamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of a chloro-substituted quinoline ring attached to a prop-2-enamide moiety.
Mechanism of Action
Target of Action
Quinoline-based compounds, which n-(8-chloroquinolin-5-yl)prop-2-enamide is a part of, have been known to exhibit anticancer properties . They are often involved in inhibiting various target proteins in cancer pathways .
Mode of Action
It’s known that quinoline-based compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Quinoline-based compounds are known to affect multiple cancer-related pathways . The downstream effects of these interactions often result in the inhibition of cancer cell growth .
Result of Action
Quinoline-based compounds are known to inhibit the growth of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloroquinolin-5-yl)prop-2-enamide typically involves the reaction of 8-chloroquinoline-5-carboxylic acid with propargylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloroquinolin-5-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(8-chloroquinolin-5-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloroquinolin-8-yl)prop-2-enamide
- N-(8-chloroquinolin-5-yl)but-2-enamide
- Quinolinyl-pyrazoles
Uniqueness
N-(8-chloroquinolin-5-yl)prop-2-enamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the prop-2-enamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(8-chloroquinolin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-11(16)15-10-6-5-9(13)12-8(10)4-3-7-14-12/h2-7H,1H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUQSIECBHUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C2C=CC=NC2=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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